Superior Substrate Efficiency in Viral DNA Polymerase Assays: Lobucavir Demonstrates Minimal Activity Relative to Ganciclovir and Penciclovir
In direct comparative assays measuring substrate utilization by viral DNA polymerase, Lobucavir exhibited substantially lower relative activity than the acyclic guanosine analogs ganciclovir and penciclovir. At a substrate concentration of 100 μM, Lobucavir showed relative activity of <0.01, compared to 0.06 for ganciclovir and 0.5 for penciclovir, when normalized to the activity with 10 μM dGuo [1]. At 500 μM, Lobucavir maintained relative activity of <0.01, while ganciclovir increased to 0.6 and penciclovir to 1.2 [2]. This lower substrate efficiency for the viral polymerase, paradoxical to its antiviral potency, indicates that Lobucavir triphosphate acts as a more effective chain terminator or has higher binding affinity for the polymerase active site, leading to potent inhibition despite reduced incorporation [3].
| Evidence Dimension | Relative substrate activity (normalized to 10 μM dGuo) |
|---|---|
| Target Compound Data | Lobucavir: <0.01 at 100 μM; <0.01 at 500 μM |
| Comparator Or Baseline | Ganciclovir: 0.06 at 100 μM, 0.6 at 500 μM; Penciclovir: 0.5 at 100 μM, 1.2 at 500 μM; Acyclovir: <0.01 at 100 μM, 0.05 at 500 μM |
| Quantified Difference | Lobucavir shows >6-fold lower activity than ganciclovir at 100 μM and >60-fold lower at 500 μM; >50-fold lower than penciclovir at 100 μM and >120-fold lower at 500 μM |
| Conditions | In vitro viral DNA polymerase assay; activity values represent means of at least two determinations with individual values varying less than 15% from mean |
Why This Matters
This substrate utilization profile provides direct biochemical evidence that Lobucavir triphosphate interacts with viral polymerase in a mechanistically distinct manner from acyclic guanosine analogs, with implications for combination therapy design and resistance profile prediction.
- [1] Kao RY, et al. Table 1: Substrate utilization by viral DNA polymerase. Antimicrob Agents Chemother. Accessed via PMC90366. View Source
- [2] Kao RY, et al. Table 1: Substrate utilization by viral DNA polymerase. Antimicrob Agents Chemother. Accessed via PMC90366. View Source
- [3] Tenney DJ, et al. Antimicrob Agents Chemother. 1997;41(12):2680-5. View Source
